Product packaging for Trimethyl(trimethylamine)aluminium(Cat. No.:CAS No. 19553-62-9)

Trimethyl(trimethylamine)aluminium

Cat. No.: B100625
CAS No.: 19553-62-9
M. Wt: 131.2 g/mol
InChI Key: PCICBTYEKOQBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(trimethylamine)aluminium is a stable adduct formed between trimethylaluminium (TMA) and trimethylamine. This compound is of significant research interest as a safer and more manageable alternative to highly pyrophoric and reactive TMA, which is typically handled under an inert atmosphere due to its violent reaction with air and water . The coordination of trimethylamine to the aluminum center in TMA satisfies its electron-deficient nature, resulting in a less reactive complex that is easier to store, transport, and use in experimental settings . This adduct is primarily valuable in organometallic chemistry and materials science. It serves as a precursor for Ziegler-Natta catalysis, playing a role in the polymerization of olefins . Furthermore, its utility extends to the synthesis of other metalorganic compounds and as a potential precursor in advanced deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) for growing high-purity aluminum-containing semiconductor thin films, such as aluminum nitride (AlN) . The stability of the this compound adduct allows for more precise and controlled reactions, making it a crucial reagent for developing next-generation semiconductors and polymers in a research environment. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18AlN B100625 Trimethyl(trimethylamine)aluminium CAS No. 19553-62-9

Properties

CAS No.

19553-62-9

Molecular Formula

C6H18AlN

Molecular Weight

131.2 g/mol

IUPAC Name

N,N-dimethylmethanamine;trimethylalumane

InChI

InChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3;

InChI Key

PCICBTYEKOQBKD-UHFFFAOYSA-N

SMILES

CN(C)C.C[Al](C)C

Canonical SMILES

CN(C)C.C[Al](C)C

Other CAS No.

19553-62-9

Synonyms

trimethyl(trimethylamine)aluminium

Origin of Product

United States

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of Trimethyl Trimethylamine Aluminium Adducts

Experimental Spectroscopic Techniques for Molecular Confirmation and Conformational Analysis

Spectroscopic analysis is fundamental to confirming the formation of the trimethyl(trimethylamine)aluminium adduct and understanding its conformational properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are indispensable tools for this purpose.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environments of specific nuclei within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.

Proton NMR spectroscopy of the this compound adduct reveals distinct signals for the methyl protons of the trimethylaluminium and trimethylamine (B31210) moieties. d-nb.infonih.gov The chemical shifts of these protons are influenced by the formation of the dative bond between the nitrogen and aluminium atoms. The integration of the signals corresponds to the ratio of protons in each environment, and the multiplicity, or splitting pattern of the signals, provides information about neighboring protons. In the case of the adduct, the methyl groups on both the aluminum and nitrogen atoms typically appear as singlets due to the absence of adjacent, non-equivalent protons. docbrown.info

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity
Al-CH₃-0.32Singlet
N-CH₃1.95Singlet

Table 1: Representative ¹H NMR data for the this compound adduct. The upfield shift of the Al-CH₃ protons is characteristic of methyl groups bonded to electropositive metals. d-nb.info

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov Due to the symmetry of the trimethylamine and trimethylaluminium groups, the ¹³C NMR spectrum of the adduct is expected to show two distinct resonances, one for the methyl carbons attached to aluminum and another for those attached to nitrogen. docbrown.info The chemical shifts of these carbon atoms are indicative of their electronic environment.

Assignment ¹³C Chemical Shift (δ, ppm)
Al-CH₃-7.7
N-CH₃Not explicitly reported in the provided search results

Table 2: Representative ¹³C NMR data for the this compound adduct. The chemical shift for the N-CH₃ group in the adduct is not specified in the provided results, however, free trimethylamine exhibits a signal around 47.5 ppm. nih.gov

Comparing the NMR spectra of this compound in the solid and solution states can reveal important information about the molecule's structure and dynamics in different phases. quora.com In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp NMR signals. emory.edu In the solid state, however, this motion is restricted, leading to significantly broader lines due to factors like dipolar coupling and chemical shift anisotropy. libretexts.orgwikipedia.org

Techniques like magic-angle spinning (MAS) are employed in solid-state NMR to reduce this line broadening and obtain higher resolution spectra. emory.eduwikipedia.org Differences in chemical shifts between the solid and solution phases can indicate changes in molecular conformation or intermolecular interactions in the solid state. For instance, proton magnetic resonance second moments and spin-lattice relaxation times of the solid adduct have been studied across a range of temperatures, revealing distinct reorientational motions for the methyl groups attached to aluminum and nitrogen. rsc.org

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes that occur on the NMR timescale. rsc.org For this compound, DNMR can be used to investigate the exchange dynamics between the coordinated trimethylamine ligand and any free trimethylamine in solution. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy and other kinetic parameters for this exchange process. rsc.org This provides valuable insight into the lability of the Al-N dative bond.

X-ray Diffraction Studies for Solid-State Geometries

Single Crystal X-ray Analyses for Precise Bond Lengths and Angles

For instance, the adduct of trimethylaluminium with tetrahydrofuran (B95107) (THF), [Al(CH₃)₃(C₄H₈O)], reveals a monomeric structure where the aluminium atom is coordinated to the oxygen of the THF molecule. tu-dortmund.de In this adduct, the C-Al-C bond angles are approximately 116.43°, 116.24°, and 114.97°. tu-dortmund.de This geometry represents a distortion from the ideal trigonal planar structure of the trimethylaluminium monomer towards a tetrahedral arrangement upon adduct formation. tu-dortmund.de The study of such adducts is crucial as they provide a basis for understanding the structural changes that occur upon the formation of the dative bond between the Lewis acid (trimethylaluminium) and the Lewis base.

In the context of related structures, the charge density distribution of the trimethylaluminium dimer, Al₂(CH₃)₆, has been analyzed using high-angle X-ray diffraction. nih.gov This study indicated a predominantly ionic bonding character with clear signs of topological asymmetry in the bridging Al-C bonds, suggesting delocalized multicenter bonding. nih.gov

Table 1: Selected Bond Angles in Trimethylaluminium-THF Adduct

AtomsBond Angle (°)
C-Al-C116.43(9)
C-Al-C116.24(9)
C-Al-C114.97(9)

Data sourced from a study on the crystal structure of a trimethylaluminium-THF adduct. tu-dortmund.de

Electron Diffraction for Gas-Phase Molecular Structures of Related Alane Adducts

Gas-phase electron diffraction is a vital technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the crystalline state. The molecular structure of the trimethylaluminium-trimethylamine complex has been determined by electron diffraction, revealing that the structures of both the acceptor (trimethylaluminium) and the donor (trimethylamine) molecules are altered upon complexation compared to their isolated forms. rsc.org

For comparison, the gas-phase structure of the related adduct trimethylamine-gallane, Me₃N·GaH₃, was determined by electron diffraction. rsc.orgresearchgate.net The key structural parameters include a Ga-N bond length of 212.4(0.7) pm and a Ga-N-C bond angle of 109.9(0.5)°. rsc.org These values provide a useful reference for understanding the geometry of similar donor-acceptor complexes involving Group 13 elements.

Table 2: Key Structural Parameters of Trimethylamine-Gallane from Electron Diffraction

ParameterValue
r(Ga-N)212.4(0.7) pm
∠(Ga-N-C)109.9(0.5)°
r(N-C)148.2(0.5) pm
r(Ga-H)149.7(1.5) pm

Data obtained from gas-phase electron diffraction studies of trimethylamine-gallane. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Approaches to Structural Attributes

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular structures and interactions. nih.gov DFT calculations are widely used to obtain optimized geometries, predict vibrational frequencies, and analyze the electronic structure of molecules like the this compound adduct. nih.govias.ac.in These theoretical methods allow for a detailed examination of the adduct's formation and the nature of the dative bond between the aluminium and nitrogen atoms.

Mechanisms of the initial gas-phase reactions between trimethylaluminium and ammonia (B1221849) have been investigated using DFT. nih.gov These studies explored the structures of related donor-acceptor complexes and the pathways for methane (B114726) elimination. nih.gov

Adsorption and Interaction Energy Calculations

DFT calculations are instrumental in determining the adsorption and interaction energies between molecules. For example, the interaction of trimethylamine (TMA) with an aluminium nitride nanotube (AlNNT) was investigated using DFT. ias.ac.in The interaction energy between TMA and the AlNNT surface was calculated to be in the range of -1.33 to -1.88 kcal/mol, depending on the functional and basis set used. ias.ac.in Doping the AlNNT with a gallium atom (AlNGaNT) was found to increase the interaction energy, with values ranging from -1.57 to -2.03 kcal/mol. ias.ac.inresearchgate.net These calculations demonstrate the strength of the interaction between the nitrogen atom of TMA and the aluminium or gallium atom of the nanotube surface.

In a separate study, the adsorption of trimethylaluminium (TMA) on an amino-terminated AlN surface was investigated. diva-portal.org The formation of a Lewis adduct between TMA and a surface amino group had an adsorption energy of -92 kJ/mol. diva-portal.org

Table 3: Calculated Interaction Energies of Trimethylamine with Nanotubes

SystemInteraction Energy (kcal/mol)
TMA/AlNNT-1.33 to -1.88
TMA/AlNGaNT-1.57 to -2.03

Data from DFT calculations on the interaction of trimethylamine with aluminium nitride and gallium-doped aluminium nitride nanotubes. ias.ac.inresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. pitt.edu By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can distinguish between different types of chemical bonds, such as covalent and ionic interactions.

In a study of the interaction between trimethylamine and an aluminium nitride nanotube, QTAIM analysis was employed to explore the nature of the chemical bond between the interacting molecules. ias.ac.in The analysis of the electron density and its Laplacian at the bond critical point provides insights into the strength and nature of the Al-N interaction. For the trimethylaluminium dimer, QTAIM analysis of high-angle X-ray diffraction data suggested a predominantly ionic bonding character. nih.gov

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and donor-acceptor interactions within a molecule. It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that are easier to interpret in terms of Lewis structures.

NBO analysis has been used to investigate the interaction of trimethylamine with aluminium nitride nanotubes. ias.ac.in The analysis revealed a charge transfer from the trimethylamine molecule to the nanotube, with a greater charge transfer observed for the gallium-doped nanotube. ias.ac.in The Wiberg bond index (WBI), a measure of bond order, was found to be larger for the TMA/AlNGaNT interaction (0.367) compared to the TMA/AlNNT interaction (0.316), indicating a greater covalent character in the bond with the gallium-doped nanotube. ias.ac.in

Advanced Spectroscopic and Computational Analysis

Density of States (DOS) analysis is a powerful computational tool in quantum chemistry that provides profound insights into the electronic structure of molecules and materials. By plotting the number of available electronic states at each energy level, DOS analysis helps to visualize the contributions of different atoms and orbitals to the molecular orbitals of a compound. For the this compound adduct, a DOS analysis would elucidate the nature of the dative bond between the Lewis acidic aluminium center and the Lewis basic nitrogen atom, and detail the electronic contributions from the trimethylaluminium and trimethylamine fragments.

While specific, in-depth DOS analyses exclusively for the isolated this compound adduct are not extensively detailed in publicly available literature, the principles and expected outcomes can be understood from theoretical studies on closely related systems. A pertinent example is the density functional theory (DFT) study of the interaction between trimethylamine (TMA) and aluminium nitride nanotubes (AlNNT). ias.ac.in This study provides a clear template for how DOS analysis reveals the electronic perturbations that occur upon the formation of an Al-N bond.

In such an analysis, the total DOS is typically decomposed into partial DOS (PDOS) plots for each constituent element or even specific orbitals (s, p, d). This allows for a detailed examination of which atomic orbitals contribute to the bonding and non-bonding molecular orbitals. For the this compound adduct, a DOS analysis would be expected to show significant overlap between the nitrogen 2p orbitals and the aluminium 3p orbitals in the energy range of the bonding molecular orbitals, which is characteristic of the formation of the Al-N dative bond.

The DOS plots would also reveal the extent of electronic contribution from the methyl groups of both the aluminium and nitrogen fragments. These are generally expected to contribute to the lower energy bonding orbitals. The analysis can also identify the nature of the virtual (unoccupied) orbitals, providing information about the sites susceptible to nucleophilic or electrophilic attack. For instance, in the study of TMA on AlNNT, an increase in the density of virtual orbitals was observed, indicating a change in the electrophilic character of the system upon adduct formation. ias.ac.in

A hypothetical summary of the expected changes in electronic properties for the this compound adduct, based on analogous systems, is presented in the table below.

Electronic PropertyTrimethylaluminium (Monomer)TrimethylamineThis compound Adduct
HOMO EnergyRelatively HighHigh (Lone Pair)Lowered (stabilized)
LUMO EnergyRelatively Low (Lewis Acid)HighRaised (destabilized)
HOMO-LUMO GapModerateLargeIncreased compared to isolated fragments
Key Orbital Contribution to HOMOAl-C bonding orbitalsN lone pair 2p orbitalSignificant contribution from Al-N bond and N lone pair
Key Orbital Contribution to LUMOEmpty Al 3p orbitalN-C antibonding orbitalsAntibonding orbitals with significant Al character

V. Advanced Applications in Chemical Synthesis and Materials Science Research

Precursor Chemistry for Advanced Materials Deposition

The unique chemical properties of trimethylaluminium, often handled as a more stable adduct like trimethyl(trimethylamine)aluminium, make it an indispensable precursor for depositing thin films of aluminium-containing materials. These deposition techniques are fundamental to the fabrication of microelectronics and other advanced devices.

Trimethylaluminium (TMA) is a preferred metalorganic source for the Metalorganic Vapor Phase Epitaxy (MOVPE) of aluminium-containing compound semiconductors. chemeurope.com This process involves introducing volatile precursor compounds into a reactor, where they decompose on a heated substrate to form a crystalline thin film. The high purity and suitable volatility of TMA are critical for this application.

TMA is used to grow a wide array of compound semiconductors, including:

Aluminium Arsenide (AlAs) chemeurope.comwikipedia.org

Aluminium Nitride (AlN) chemeurope.comwikipedia.org

Aluminium Phosphide (AlP) chemeurope.comwikipedia.org

Aluminium Antimonide (AlSb) chemeurope.comwikipedia.org

Complex alloys such as AlGaAs, AlInGaAs, AlGaN, and AlInGaN chemeurope.comwikipedia.org

The quality of the resulting semiconductor layer is highly dependent on the purity of the TMA precursor, with stringent controls on elemental, organic, and oxygen-containing impurities. chemeurope.com While TMA itself is the reactive species, adducts such as trimethylamine (B31210) complexes of alane are also explored as precursors for chemical vapor deposition (CVD), a related technique. umn.eduacs.org These adducts can offer advantages in terms of safety and handling compared to the highly pyrophoric TMA. chemeurope.com

Atomic Layer Deposition (ALD) is a technique that allows for the deposition of ultrathin films with atomic-level precision. It relies on sequential, self-limiting surface reactions. youtube.com Trimethylaluminium is a cornerstone precursor in ALD for creating high-quality aluminium-containing films, most notably aluminium oxide (Al₂O₃) and aluminium nitride (AlN). wikipedia.orgamericanelements.com

In the ALD of Al₂O₃, the process typically involves alternating exposures of the substrate to TMA and a co-reactant, such as water (H₂O). youtube.com The process is broken down into two half-reactions:

TMA exposure: TMA reacts with surface hydroxyl (-OH) groups, depositing aluminium and leaving a methyl-terminated (-CH₃) surface. youtube.com

H₂O exposure: Water reacts with the methyl groups, removing them as methane (B114726) (CH₄) and regenerating the hydroxylated surface for the next TMA pulse. youtube.com

This cycle results in the precise, layer-by-layer growth of an Al₂O₃ film. youtube.com Al₂O₃ films grown via ALD are used as high-k dielectrics in transistors and for surface passivation in solar cells. wikipedia.org

For the deposition of Aluminium Nitride (AlN), TMA is typically used with ammonia (B1221849) (NH₃) as the nitrogen source. rsc.orgucsd.edu The surface chemistry involves the chemisorption of TMA, followed by reactions with ammonia that form the Al-N bonds and release methane as a byproduct. rsc.org These AlN films are valuable for their wide bandgap properties in semiconductor devices. rsc.org

Table 1: Materials Deposited Using Trimethylaluminium in MOVPE and ALD
Deposition TechniqueMaterialPrecursorsApplicationsReference
MOVPEAlGaAs, AlInGaN, etc.TMA + other metalorganics (e.g., TEG, TMI) + hydrides (e.g., AsH₃, NH₃)LEDs, laser diodes, high-electron-mobility transistors wikipedia.org, chemeurope.com
ALDAl₂O₃ (Aluminium Oxide)TMA + H₂OHigh-k dielectrics, moisture barriers, surface passivation wikipedia.org, youtube.com
ALDAlN (Aluminium Nitride)TMA + NH₃Wide-bandgap semiconductors, dielectric layers rsc.org, ucsd.edu

Catalysis and Polymerization Research

The reactivity of the aluminium-carbon bond in trimethylaluminium makes it a key component in various catalytic systems, particularly in the production of polyolefins and in specialized organic transformations.

Trimethylaluminium is fundamental to the field of olefin polymerization, primarily as the raw material for the synthesis of methylaluminoxane (B55162) (MAO). chemeurope.comwikipedia.org MAO is a crucial cocatalyst, or "activator," for a class of homogeneous polymerization catalysts, particularly metallocene catalysts (e.g., zirconocene (B1252598) dichloride), which are modern variations of the original Ziegler-Natta systems. wikipedia.orgwikipedia.orglibretexts.org

MAO is produced through the carefully controlled partial hydrolysis of TMA. wikipedia.org Its exact structure is complex and has been a subject of extensive research, with recent studies identifying large, cage-like cluster structures. nih.govresearchgate.net In the catalytic cycle, MAO performs several functions:

Alkylation: It alkylates the transition metal precatalyst (e.g., replacing chloride ligands on a zirconocene with methyl groups). wikipedia.org

Activation: It abstracts a ligand (e.g., a methyl group) from the alkylated precatalyst to generate a coordinatively unsaturated, cationic active species. wikipedia.orgnih.gov This active catalyst can then readily insert olefin monomers to grow the polymer chain.

Scavenging: MAO also acts as a scavenger, reacting with and neutralizing impurities in the reaction medium that would otherwise poison the catalyst. wikipedia.org

The combination of metallocenes and MAO allows for excellent control over polymer properties such as molecular weight and stereochemistry, leading to the production of high-performance polymers like isotactic polypropylene. wikipedia.orgwikipedia.org

Aluminium complexes are being explored as catalysts for hydroboration, an important reaction in organic synthesis that adds a hydrogen-boron bond across a double or triple bond. Research has shown that various aluminium compounds, including aluminium hydrides and alkyls, can mediate the hydroboration of alkynes to form vinylboronate esters. nih.gov

Mechanistic studies suggest that the reaction can proceed through different pathways, including the formation of an aluminium hydride as the active catalyst. nih.gov In some cases, trialkylaluminium reagents like trimethylaluminium can act as catalyst precursors, generating the active aluminium hydride in situ by reacting with the hydroboration agent, such as pinacolborane (HBpin). ed.ac.uk The use of stable, commercially available adducts like (Me₃Al)₂·DABCO has also been shown to successfully catalyze the hydroboration of alkynes. ed.ac.uk Furthermore, studies on aluminium amidinate complexes have revealed that coordinated trimethylamine can be part of the active catalyst structure in these transformations. nih.gov

Beyond polymerization, trimethylaluminium serves as a potent methylating agent, acting as a source of a methyl nucleophile. wikipedia.org While less reactive than reagents like methyllithium, it is useful for a variety of transformations. wikipedia.org For instance, it can react with ketones to produce tertiary alcohols after hydrolytic workup. wikipedia.org

Development of Optoelectronic Materials

The development of novel materials for optoelectronics is a critical area of modern materials science. Organoaluminium complexes, in particular, have shown great promise due to their tunable electronic and photophysical properties. The use of this compound as a starting material offers a practical and safer route to synthesize these complexes, which are integral to the performance of devices like OLEDs and luminescent sensors.

Research into Highly-Luminescent Organoaluminium Complexes for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Sensors

Research in this field is focused on the synthesis of organoaluminium complexes that exhibit high luminescence, thermal stability, and efficient charge transport properties. While direct studies detailing the synthesis of luminescent complexes from this compound are not extensively published, the well-established use of its parent compound, trimethylaluminium (TMA), in the fabrication of OLEDs provides a strong basis for its application. TMA is a key precursor for creating thin films of aluminium oxide (Al₂O₃), which are used as dielectric layers in OLEDs. The trimethylamine adduct provides a more stable and less hazardous source of the reactive aluminium species needed for these processes.

A pivotal class of luminescent organoaluminium complexes for OLEDs is based on the tris(8-hydroxyquinoline)aluminium (Alq₃) framework. Alq₃ is a benchmark material used as an electron-transporting and emissive layer in OLEDs due to its excellent electroluminescence and stability. The synthesis of Alq₃ and its derivatives typically involves the reaction of an aluminium source with 8-hydroxyquinoline. The use of this compound as the aluminium precursor in these reactions is a logical extension of established organometallic synthesis protocols, offering a controlled and safer reaction pathway.

The photoluminescent properties of these organoaluminium complexes are central to their function in optoelectronic devices. Researchers investigate parameters such as emission wavelength, photoluminescence quantum yield (PLQY), and excited-state lifetime to evaluate their potential. For instance, modifications to the ligands attached to the aluminium center can tune the emission color from blue to red, a crucial aspect for full-color display applications.

The following table summarizes the typical photoluminescent properties of Alq₃, a representative highly-luminescent organoaluminium complex that can be synthesized using an aluminium precursor like this compound.

PropertyValue
Emission Peak (in solution)~520 nm
Emission ColorGreen
Photoluminescence Quantum Yield (PLQY)~30-40%
Excited State Lifetime~15-20 ns

In the context of light-emitting sensors, the luminescence of organoaluminium complexes can be designed to respond to the presence of specific analytes. This "turn-on" or "turn-off" of luminescence provides a detectable signal. For example, the coordination of certain molecules to the aluminium center can either enhance or quench its fluorescence, forming the basis of a chemical sensor. While specific examples starting from this compound are not detailed in prominent literature, the fundamental principles of organoaluminium chemistry support its utility in creating such sensor platforms.

The research findings in this area underscore the potential of this compound as a valuable precursor for the next generation of optoelectronic materials. Its favorable safety profile combined with the versatile chemistry of organoaluminium compounds opens up new avenues for the rational design of highly-luminescent materials for advanced applications in OLEDs and sensing technologies.

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